molecular formula C13H17ClN2OS B12976757 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide

2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide

Cat. No.: B12976757
M. Wt: 284.81 g/mol
InChI Key: BDWVDAVKQQMOQO-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, which are then subjected to chloroacetylation to yield the desired chloroacetamide derivative . The reaction conditions often include the use of glacial acetic acid as a solvent and chloroacetyl chloride as the acylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted chloroacetamides, thiomorpholine derivatives, and hydrolyzed amine and carboxylic acid compounds .

Scientific Research Applications

2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-methoxybenzyl)acetamide

Uniqueness

2-Chloro-N-(3-(thiomorpholinomethyl)phenyl)acetamide is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C13H17ClN2OS

Molecular Weight

284.81 g/mol

IUPAC Name

2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C13H17ClN2OS/c14-9-13(17)15-12-3-1-2-11(8-12)10-16-4-6-18-7-5-16/h1-3,8H,4-7,9-10H2,(H,15,17)

InChI Key

BDWVDAVKQQMOQO-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)NC(=O)CCl

Origin of Product

United States

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